(4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
(4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative featuring a benzothiazole moiety and a substituted arylidene group. Its structure includes:
- Pyrrolidine-2,3-dione core: A five-membered lactam ring with two ketone groups.
- 6-Ethyl-1,3-benzothiazol-2-yl substituent: A bicyclic aromatic system with an ethyl group at position 4.
- 4-Ethoxyphenyl group at position 5: Provides electron-donating ethoxy functionality.
- Hydroxy(5-methylfuran-2-yl)methylidene at position 4: A conjugated enol ether system with a methyl-substituted furan.
Properties
Molecular Formula |
C27H24N2O5S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O5S/c1-4-16-7-12-19-21(14-16)35-27(28-19)29-23(17-8-10-18(11-9-17)33-5-2)22(25(31)26(29)32)24(30)20-13-6-15(3)34-20/h6-14,23,31H,4-5H2,1-3H3 |
InChI Key |
LNJFLFJRPFAYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine-2,3-dione Derivatives
Key Observations:
Benzothiazole Modifications: The 6-ethyl group in the target compound contrasts with the 4,6-dimethyl substitution in analogs.
Aryl Group Diversity :
- The 4-ethoxyphenyl group in the target compound introduces moderate electron-donating effects, differing from electron-withdrawing groups (e.g., 3,4-dichlorophenyl in Analog 1) or heterocyclic systems (e.g., thiophen-2-yl in Analog 2). Ethoxy groups may reduce metabolic degradation compared to hydroxyl or methoxy substituents .
Methylidene Group Variations: The hydroxy(5-methylfuran-2-yl)methylidene group in the target compound introduces a heterocyclic enol ether system. This contrasts with the phenyl group in analogs, which lacks oxygen-based hydrogen-bonding capability. The furan ring could enhance π-π stacking interactions in biological targets .
Biological Implications (Inferred) :
- Lipophilicity : Ethyl and furan groups may increase logP values relative to analogs with methyl or phenyl groups, affecting absorption and distribution.
- Electron Effects : The ethoxyphenyl group’s electron-donating nature could stabilize charge-transfer interactions in enzyme active sites.
- Steric Hindrance : The bulkier 6-ethyl substituent might reduce binding affinity to compact binding pockets compared to smaller methyl groups.
Biological Activity
The compound (4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 514.59 g/mol. The compound features multiple functional groups, including a pyrrolidine dione core, which is known for its reactivity and biological significance.
Biological Activity Overview
Research on similar compounds indicates that derivatives containing benzothiazole and pyrrolidine structures often exhibit significant biological activities, including:
- Antioxidant Activity : Many compounds with similar structural motifs have shown strong antioxidant properties, which are critical in preventing oxidative stress-related diseases.
- Antimicrobial Properties : The presence of ethoxy and benzothiazole groups may contribute to antimicrobial efficacy against various pathogens.
- Cytotoxicity : Compounds with similar frameworks have been evaluated for their cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
Antioxidant Activity
Studies indicate that compounds with similar structures possess considerable free radical scavenging capabilities. For instance, a study demonstrated that the antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The percentage inhibition of free radicals was notably high in related compounds, suggesting that our compound may exhibit similar properties.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 100 | 91.66 |
| 50 | 91.02 |
| 25 | 90.69 |
| 12.5 | 89.63 |
| 6.25 | 88.74 |
Antimicrobial Activity
The compound's potential antimicrobial properties have been suggested through structural analysis. Compounds containing benzothiazole moieties are often associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Cytotoxicity Studies
Research has highlighted the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines. For example, a study indicated that certain derivatives induced apoptosis in MCF7 breast cancer cells through mitochondrial pathways. The cytotoxicity was dose-dependent and correlated with the structural complexity of the compounds.
Case Studies
-
Case Study on Anticancer Activity :
A recent study investigated the effects of pyrrolidine dione derivatives on cancer cell proliferation. The results showed that specific modifications to the structure significantly enhanced cytotoxicity against HeLa and MCF7 cells. -
Immunostimulatory Effects :
Another study evaluated the immunomodulatory effects of related compounds in vivo. It was found that these compounds could enhance lymphocyte proliferation and improve immune response markers in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
